2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol
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Overview
Description
2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol is an organic compound characterized by the presence of a chlorine atom, a methyl group, a propoxy group, and a hydroxyl group attached to a hexynyl chain. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by chlorination and subsequent functional group modifications to introduce the hydroxyl and propoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the alkyne group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyl and propoxy groups may enhance its solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol: Unique due to its specific functional groups and alkyne structure.
2-Chloro-5-methylhex-3-yn-1-ol: Lacks the propoxy group, resulting in different chemical properties.
5-Methyl-5-propoxyhex-3-yn-1-ol: Lacks the chlorine atom, affecting its reactivity.
Properties
CAS No. |
92521-76-1 |
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Molecular Formula |
C10H17ClO2 |
Molecular Weight |
204.69 g/mol |
IUPAC Name |
2-chloro-5-methyl-5-propoxyhex-3-yn-1-ol |
InChI |
InChI=1S/C10H17ClO2/c1-4-7-13-10(2,3)6-5-9(11)8-12/h9,12H,4,7-8H2,1-3H3 |
InChI Key |
HXJGKMHVYBMJHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)(C)C#CC(CO)Cl |
Origin of Product |
United States |
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